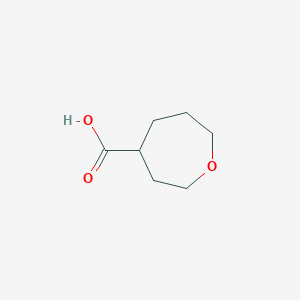

Oxepane-4-carboxylic acid

Overview

Description

Oxepane-4-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 144.17 g/mol. The carboxyl group is attached to a carbonyl and a hydroxyl group on the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .

Synthesis Analysis

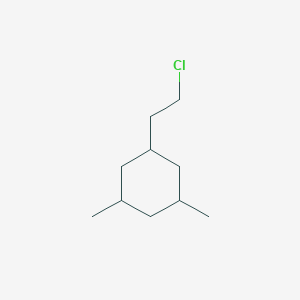

The synthesis of carboxylic acids can involve the hydrolysis of nitriles and carboxylation of organometallic intermediates . These methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

Carboxylic acids can be converted into various compounds through nucleophilic acyl substitution reactions . For instance, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, have certain physical properties. They are organic compounds incorporating a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Scientific Research Applications

Synthetic Applications and Chemical Reactions

- Oxepane derivatives can be obtained through oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes formed by Pt(II)-catalyzed cyclopropanation of enol ethers by alkynes (Nevado, Ferrer, & Echavarren, 2004).

- Oxepanes have been synthesized in good yields by iodoetherification of unsaturated alcohols, demonstrating their potential in chemical synthesis (Brunel & Rousseau, 1996).

- Cyclopropanation and ring expansion methodologies have been developed to produce oxepanes, offering an approach to synthesize substituted oxepanes (Hoberg, 1997).

- α,α′-trans-Oxepanes have been synthesized through organocatalytic oxa-conjugate addition reactions, which are crucial for creating highly functionalized oxepanes in natural product synthesis (Lanier, Kasper, Kim, & Hong, 2014).

Polymerization and Material Science

- Oxepane high explosives have been studied theoretically to understand their reactivity and potential applications in explosives (Kim, 2012).

- The polymerization of oxepane (OXP) has been investigated, revealing insights into covalent and ionic active centers and their role in polymerization mechanisms (Baran, Brzezinska, Matyjaszewski, & Penczek, 1983).

- Melt polymerization of oxepane-2,7-dione has been explored, leading to insights into the ring-opening polymerization process and its application in producing low molecular weight poly (adipic anhydride) (Albertsson & Lundmark, 1990).

Biological Applications and Molecular Studies

- Oxepane nucleic acids (ONAs) have been synthesized, showcasing their stability against nuclease degradation and their potential in biological studies (Sabatino & Damha, 2007).

- Research has been conducted on bacterial carboxylate reductases and their activity on bifunctional carboxylic acids containing oxepane, illustrating their significance in biocatalysis (Khusnutdinova, Flick, Popovic, Brown, Tchigvintsev, Nocek, Correia, Joo, Mahadevan, & Yakunin, 2017).

Future Directions

Oxepane motifs, including Oxepane-4-carboxylic acid, are prevalent in both naturally and synthetically bioactive molecules . They have potential implications in various fields of research and industry. Future research may focus on the photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for the rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes .

Mechanism of Action

Target of Action

Oxepane-4-carboxylic acid is a central motif in many biologically important molecules . . It’s worth noting that oxepanes are found in a wide range of natural products , suggesting they may interact with a variety of biological targets.

Mode of Action

It’s known that oxepanes are synthesized through various methods including radical cyclizations, lewis acid-mediated cyclizations, ring closing-metathesis, nicholas–ferrier rearrangement, homologations, and ring-expansion strategies . These processes could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

For instance, they play essential roles as photosynthetic intermediates in C4 plants .

Pharmacokinetics

The synthesis of oxepanes often presents a challenge due to consequential entropic and enthalpic barriers , which could potentially impact the bioavailability of this compound.

Result of Action

Given that oxepanes are found in a wide range of structurally or biologically interesting natural products , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the synthesis of oxepanes can be influenced by various factors, including the presence of a gem-disubstituent (thorpe−ingold) effect .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxepane molecule .

Cellular Effects

It is known that oxepanes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that oxepanes can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that oxepanes can undergo various chemical reactions, which could potentially influence their stability, degradation, and long-term effects on cellular function .

Transport and Distribution

It is known that carboxylic acids can be transported and distributed within cells via specific transporters .

Subcellular Localization

It is known that the localization of molecules within cells can have significant effects on their activity and function .

Properties

IUPAC Name |

oxepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVJDHKNWWRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-23-0 | |

| Record name | oxepane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)